molecular formula C21H21ClFNO9 B13809935 Lumiracoxib acyl-b-D-glucuronide

Lumiracoxib acyl-b-D-glucuronide

Cat. No.: B13809935
M. Wt: 485.8 g/mol
InChI Key: QAZYGQJBKASWPO-DAZJWRSOSA-N
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Description

Lumiracoxib acyl-b-D-glucuronide is a metabolite of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The compound this compound is formed through the conjugation of lumiracoxib with glucuronic acid, resulting in a metabolite that is involved in the drug’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lumiracoxib acyl-b-D-glucuronide involves the conjugation of lumiracoxib with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Lumiracoxib acyl-b-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lumiracoxib acyl-b-D-glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of lumiracoxib acyl-b-D-glucuronide involves its formation as a metabolite of lumiracoxib. Lumiracoxib inhibits prostaglandin synthesis by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. The glucuronide conjugate is formed as part of the drug’s metabolism, facilitating its excretion from the body. The molecular targets include COX-2 and the enzymes involved in glucuronidation .

Comparison with Similar Compounds

Similar Compounds

    Diclofenac acyl-b-D-glucuronide: Another acyl glucuronide metabolite formed from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).

    Ibuprofen acyl-b-D-glucuronide: Formed from ibuprofen, another commonly used NSAID.

    Naproxen acyl-b-D-glucuronide: A metabolite of naproxen, also an NSAID

Uniqueness

Lumiracoxib acyl-b-D-glucuronide is unique due to its selective inhibition of COX-2, which distinguishes it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is associated with a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs .

Properties

Molecular Formula

C21H21ClFNO9

Molecular Weight

485.8 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

InChI Key

QAZYGQJBKASWPO-DAZJWRSOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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